molecular formula C11H14O5 B15305072 Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate

Cat. No.: B15305072
M. Wt: 226.23 g/mol
InChI Key: CWDORNGMDCHWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes both ethoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate typically involves a multi-step process. One common method includes the esterification of 3-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of hydroxy groups.

    Medicine: Studied for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, which can influence the compound’s binding to enzymes or receptors. The ethoxy group can also affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
  • 3-Ethoxy-4-hydroxyphenylacetonitrile
  • Methyl 2-{[(3-ethoxy-4-hydroxyphenyl)methyl]amino}acetate

Uniqueness

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-(3-ethoxy-4-hydroxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H14O5/c1-3-16-9-6-7(4-5-8(9)12)10(13)11(14)15-2/h4-6,10,12-13H,3H2,1-2H3

InChI Key

CWDORNGMDCHWOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.